molecular formula C10H8BrF3O2 B8654502 Methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate

Methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate

Cat. No. B8654502
M. Wt: 297.07 g/mol
InChI Key: LPIMUUXIWOXKCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate is a useful research compound. Its molecular formula is C10H8BrF3O2 and its molecular weight is 297.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)8(11)6-3-2-4-7(5-6)10(12,13)14/h2-5,8H,1H3

InChI Key

LPIMUUXIWOXKCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the solution of 21.8 g of methyl m-trifluoromethylphenylacetate in 450 ml of carbon tetrachloride a portion of 18.7 g of N-bromosuccinimide is added along with several drops of triethylamine and a pinch of azobisisobutyronitrile. The mixture is warmed to reflux with a 250 watt incandescent bulb and a precipitate is formed. Thereupon the reminder of N-bromosuccinimide is added, the light removed and the solution stirred for 3 hours. It is cooled in an ice bath and the solid formed removed by filtration. The filtrate is evaporated the residue dissolved in diethyl ether-water and the organic phase washed with aqueous sodium bicarbonate and water. It is dried, evaporated, the residue distilled and the fraction boiling at 85°-88°/0.4 mmHg collected, to yield the methyl α-bromo-m-trifluoromethylphenylacetate.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of (3-trifluoromethyl-phenyl)-acetic acid methyl ester (6.0 g, 25.9 mmol) and N-bromosuccinimide (9.2 g, 51.7 mmol) and a few drops of hydrobromic acid (48% solution) in chloroform (250 mL) was heated under reflux for two days. The reaction mixture was concentrated to dryness, taken up in methylene chloride and loaded onto a column of silica gel. Elution with 5% ethyl acetate/hexanes gave Bromo-(3-trifluoromethyl-phenyl)-acetic acid methyl ester (3.0 g, 39% yield) as colorless oil. The NMR spectrum obtained on the sample is compatible with its structure.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.